13-Oxo-ODE is a key signaling lipid and potent PPARα/γ agonist, critical for studying metabolic disorders and inflammatory disease. Using 9-Oxo-ODE or 13-HODE introduces variability and weakens target engagement. SMolecule’s high-purity 13-Oxo-ODE delivers consistent results:
Shipped with verified purity and stability documentation.
13-Oxo-9(Z),11(E)-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid, belonging to the family of signaling lipids known as oxylipins. It is formed in vivo through the enzymatic dehydrogenation of its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). Functionally, 13-Oxo-ODE is recognized as a potent endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are critical nuclear receptors that regulate lipid metabolism and inflammatory responses. Its specific chemical structure, featuring a keto group at the 13th position, is crucial for its distinct biological activities compared to other linoleic acid derivatives.
Substituting 13-Oxo-ODE with its positional isomer (9-Oxo-ODE), its precursor (13-HODE), or a crude mixture of oxidized lipids is not advisable due to significant differences in biological potency and functional outcomes. The position of the keto group is critical; for instance, 13-Oxo-ODE demonstrates stronger activation of PPARα compared to 9-Oxo-ODE. Furthermore, the keto-moiety of 13-Oxo-ODE confers distinct activities compared to the hydroxyl group of 13-HODE, leading to different effects on inflammatory pathways and cell signaling. Using a less defined material or an incorrect isomer introduces experimental variability and can lead to misleading or non-reproducible results, making high-purity 13-Oxo-ODE essential for targeted research.
In a direct comparative luciferase reporter assay, 13-Oxo-ODE demonstrated significantly stronger activation of PPARα than its positional isomer, 9-Oxo-ODE. At a concentration of 30 µM, 13-Oxo-ODE induced a ~7.5-fold increase in luciferase activity, whereas 9-Oxo-ODE induced only a ~5.5-fold increase under the same conditions. This highlights the critical importance of the keto group's position for potent receptor engagement.
| Evidence Dimension | PPARα-dependent luciferase activity (Fold induction vs. vehicle) |
| Target Compound Data | ~7.5-fold increase at 30 µM |
| Comparator Or Baseline | 9-Oxo-ODE: ~5.5-fold increase at 30 µM |
| Quantified Difference | ~36% higher activity than 9-Oxo-ODE |
| Conditions | GAL4/PPARα chimera system in CV1 cells, 24-hour treatment. |
For studies on lipid metabolism or therapeutic development targeting PPARα, the higher potency of 13-Oxo-ODE provides a more robust and specific tool, reducing the required concentration and minimizing potential off-target effects associated with its less active isomer.
In TNF-α stimulated human intestinal epithelial cells (IEC), pre-incubation with 13-Oxo-ODE demonstrated a more pronounced anti-inflammatory effect than its precursor, 13-HODE, and the synthetic PPARγ agonist troglitazone. Specifically, 13-Oxo-ODE led to a greater reduction in the secretion of the pro-inflammatory cytokine IL-8 compared to both comparator compounds, confirming its potent activity in modulating inflammatory responses in the gut epithelium. This is further supported by binding assays which confirm a direct interaction between 13-Oxo-ODE and PPARγ.
| Evidence Dimension | Inhibition of TNF-α induced IL-8 secretion |
| Target Compound Data | More pronounced decrease in IL-8 secretion |
| Comparator Or Baseline | 13-HODE and Troglitazone (less pronounced decrease) |
| Quantified Difference | Qualitatively described as 'more pronounced' and 'higher' than comparators. |
| Conditions | Human intestinal epithelial cells (IEC) stimulated with TNF-α. |
This demonstrates that the conversion from a hydroxyl (13-HODE) to a keto group (13-Oxo-ODE) is a critical activation step for anti-inflammatory activity, making the precursor an unsuitable and less potent substitute for immunology and IBD research.
In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, 13-Oxo-ODE (also referred to as 13-KODE) effectively suppresses the inflammatory response. Treatment with 100 µM 13-Oxo-ODE resulted in a 61% decrease in the secretion of TNF-α and a 72% decrease in the secretion of IL-1β compared to LPS-stimulated cells without treatment. This effect is mediated, in part, by the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a key regulator of pro-inflammatory gene expression.
| Evidence Dimension | Inhibition of LPS-induced cytokine secretion |
| Target Compound Data | TNF-α secretion reduced by 61%; IL-1β secretion reduced by 72% (at 100 µM) |
| Comparator Or Baseline | LPS-stimulated control cells (no inhibition) |
| Quantified Difference | N/A (compared to untreated baseline) |
| Conditions | RAW 264.7 murine macrophages stimulated with LPS. |
Provides a clear, quantitative basis for selecting 13-Oxo-ODE for studies requiring the suppression of macrophage-driven inflammation, offering a well-characterized tool with documented effects on key inflammatory cytokines and signaling pathways.
For research focused on the specific roles of PPARα in regulating hepatic lipid metabolism or developing selective receptor modulators. The demonstrated superior potency of 13-Oxo-ODE over its 9-Oxo isomer ensures a more targeted and powerful activation of the intended pathway, crucial for achieving clear and interpretable results.
Ideal for in vitro and in vivo models of inflammatory bowel disease (IBD) where potent PPARγ agonism is required to suppress epithelial inflammation. Its enhanced ability to reduce IL-8 secretion compared to its precursor, 13-HODE, makes it the correct choice for investigating the therapeutic potential of this specific signaling pathway.
As a well-characterized inhibitor of pro-inflammatory cytokine production (TNF-α, IL-1β) in macrophages, 13-Oxo-ODE is a valuable tool for studies in immunology, atherosclerosis, and other chronic inflammatory conditions. Its use allows for the precise dissection of pathways involving NF-κB signaling in immune cells.